2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide
Overview
Description
2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15BrCl2N4O2S and its molecular weight is 514.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.94761 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis in Herbicide and Safener Research
The study by Latli and Casida (1995) discusses the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are essential for studies on their metabolism and mode of action. Although not directly about the specific compound , this research highlights the importance of similar compounds in agricultural chemistry (Latli & Casida, 1995).
Cyclocarbonylation Methodology
Ali et al. (1996) investigated the synthesis of lactones and lactams, including compounds with structural similarities to the target molecule, using cyclocarbonylation. This study provides insight into the chemical synthesis processes applicable to similar compounds (Ali, Okuro, Vasapollo, & Alper, 1996).
Photocatalyzed Oxidation Studies
Tang and Huang (1995) explored the photocatalytic oxidation of dichlorophenol by CdS, which has relevance in understanding the behavior of similar chlorinated compounds under photocatalytic conditions (Tang & Huang, 1995).
Antibacterial Activity of Triazole Derivatives
Plech et al. (2011) synthesized N2-hydroxymethyl and N2-aminomethyl derivatives of triazole compounds and evaluated their antibacterial activity. This research is significant for understanding the potential biological activities of similar triazole derivatives (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Antifungal and Plant Growth Regulating Activities
Liu et al. (2005) studied the antifungal and plant growth-regulating activities of novel triazole compounds containing the thioamide group. This research may offer insights into the potential applications of the compound in similar fields (Liu, Qin, Xu, Lu, Yang, & Xin, 2005).
Synthesis of Novel Triazole Derivatives and Antimicrobial Activities
Altıntop et al. (2011) synthesized new triazole derivatives and investigated their antimicrobial activities. This research is relevant to understanding the biological properties of similar triazole compounds (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).
Silylation of N-(2-hydroxyphenyl)acetamide
Lazareva et al. (2017) explored the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic benzoxazasiloles. This research provides insight into the chemical transformations relevant to compounds with hydroxyphenyl and acetamide groups (Lazareva, Nikonov, Chipanina, Oznobikhina, Sterkhova, & Albanov, 2017).
Properties
IUPAC Name |
2-[[5-(5-bromo-2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrCl2N4O2S/c1-2-8-26-18(12-9-11(20)6-7-15(12)27)24-25-19(26)29-10-16(28)23-14-5-3-4-13(21)17(14)22/h2-7,9,27H,1,8,10H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGYXXBCGJUMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrCl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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